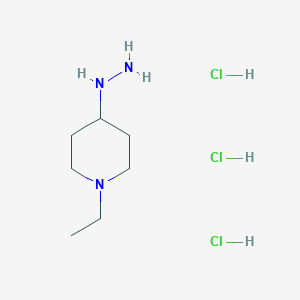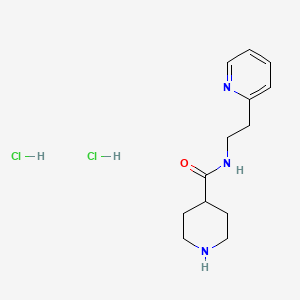
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
Descripción general
Descripción
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride (NPEPCD) is a dihydrochloride salt of N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, which is a synthetic piperidine derivative. It is a white powder, soluble in water and has a melting point of 117-119°C. NPEPCD has a variety of applications in scientific research and is used as a tool to study different biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives, including our compound of interest, have shown promise in anticancer research. They are being studied for their potential to inhibit cancer cell growth and metastasis. For instance, piperine, a piperidine derivative, has demonstrated therapeutic potential against various cancers such as breast, ovarian, and gastric cancers . Researchers are exploring the cytotoxic effects of piperidine derivatives on cancer cells, with modifications to the piperidine ring influencing their efficacy .
Analgesic Properties
The analgesic (pain-relieving) properties of piperidine derivatives make them valuable in the development of new pain management drugs. These compounds can interact with the central nervous system to alleviate pain without the side effects associated with opioids .
Antimicrobial and Antifungal Effects
Piperidine-based compounds have been utilized for their antimicrobial and antifungal properties. They can be effective against a range of bacterial and fungal pathogens, which is crucial in the fight against antibiotic-resistant strains .
Antihypertensive Effects
Compounds with a piperidine moiety have been found to possess antihypertensive effects, which can help in managing high blood pressure. This application is particularly important given the global prevalence of hypertension and its associated health risks .
Anti-Alzheimer’s Disease
Piperidine derivatives are being investigated for their potential role in treating neurodegenerative diseases like Alzheimer’s. They may help in reducing the progression of the disease by affecting neurotransmitter levels or by other mechanisms yet to be fully understood .
Antipsychotic and Anti-Anxiety Effects
The piperidine structure is present in many antipsychotic drugs. Research into piperidine derivatives includes their use in treating conditions such as schizophrenia and anxiety disorders. These compounds can modulate neurotransmitter systems in the brain, which may help alleviate symptoms of these mental health conditions .
Antiviral and Antimalarial Applications
Piperidine derivatives are also being explored for their antiviral and antimalarial properties. Their ability to interfere with the life cycle of viruses and parasites makes them candidates for the development of new treatments for diseases like HIV and malaria .
Anti-Inflammatory Properties
The anti-inflammatory properties of piperidine derivatives are beneficial in the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from conditions such as arthritis .
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12;;/h1-3,7,11,14H,4-6,8-10H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAHWEQNTDKARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



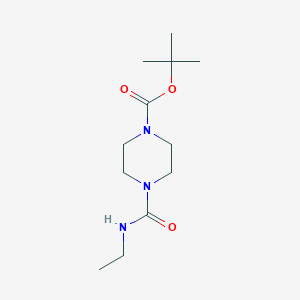
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)
![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)
![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
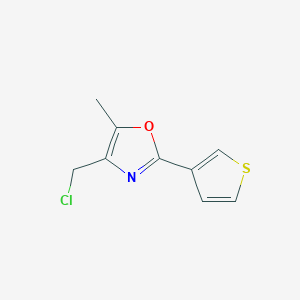
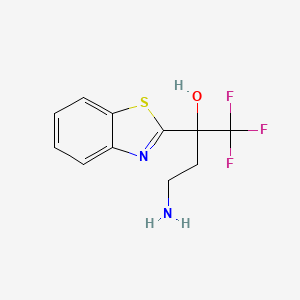
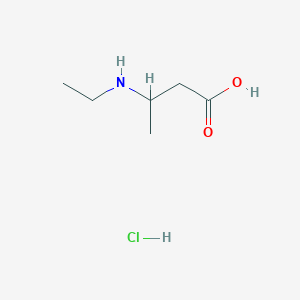
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
